5-(tert-Butyl)-1H-pyrrole-2-carbaldehyde
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Overview
Description
5-(tert-Butyl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. The tert-butyl group attached to the pyrrole ring enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)-1H-pyrrole-2-carbaldehyde typically involves the reaction of tert-butylamine with a suitable aldehyde precursor under acidic or basic conditions. One common method is the condensation of tert-butylamine with 2-formylpyrrole in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous flow processes. The use of flow microreactor systems has been reported to enhance the efficiency and scalability of the synthesis . These systems allow for precise control of reaction parameters, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions: 5-(tert-Butyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, yielding the corresponding alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups through reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
5-(tert-Butyl)-1H-pyrrole-2-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity . Additionally, the pyrrole ring can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
5-Amino-pyrazoles: These compounds share a similar pyrrole ring structure but contain an amino group instead of an aldehyde group.
tert-Butyl-substituted indoles: These compounds have a similar tert-butyl group attached to an indole ring, which is structurally related to pyrrole.
Uniqueness: 5-(tert-Butyl)-1H-pyrrole-2-carbaldehyde is unique due to the presence of both the tert-butyl group and the aldehyde functional group. This combination imparts distinct reactivity and stability, making it a versatile intermediate in organic synthesis. The compound’s ability to undergo various chemical transformations and its applications in diverse fields further highlight its uniqueness.
Properties
IUPAC Name |
5-tert-butyl-1H-pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-9(2,3)8-5-4-7(6-11)10-8/h4-6,10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJCNYKORDMSSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(N1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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